molecular formula C18H26N4O2 B11188806 1-[2-(4-Phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide

1-[2-(4-Phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide

Cat. No.: B11188806
M. Wt: 330.4 g/mol
InChI Key: CLDJDXAZRBVWGX-UHFFFAOYSA-N
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Description

1-[2-(4-Phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistryIts structure comprises a piperidine ring, a phenylpiperazine moiety, and an acetyl group, which contribute to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 1-[2-(4-Phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and phenylpiperazine intermediates. The key steps include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[2-(4-Phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-Phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory. The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for learning and memory processes .

Comparison with Similar Compounds

1-[2-(4-Phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide can be compared with other acetylcholinesterase inhibitors, such as Donepezil, Rivastigmine, and Galantamine. While these compounds share a similar mechanism of action, this compound is unique due to its specific structural features, which may confer different pharmacokinetic and pharmacodynamic properties .

Similar Compounds

  • Donepezil
  • Rivastigmine
  • Galantamine
  • Huperzine-A

These comparisons highlight the potential advantages and unique aspects of this compound in therapeutic applications.

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

1-[2-(4-phenylpiperazin-1-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H26N4O2/c19-18(24)15-6-8-22(9-7-15)17(23)14-20-10-12-21(13-11-20)16-4-2-1-3-5-16/h1-5,15H,6-14H2,(H2,19,24)

InChI Key

CLDJDXAZRBVWGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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